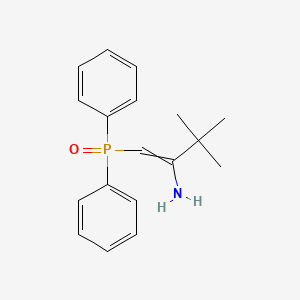

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine

Description

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine is an organophosphorus compound featuring a phosphoryl group (P=O) attached to a diphenyl moiety, combined with an enamine structure. This compound is characterized by its unique hybrid structure, which integrates electron-withdrawing phosphoryl groups and sterically bulky dimethyl substituents. Such structural features render it valuable in synthetic chemistry, particularly in catalysis and as a ligand precursor. The compound is synthesized via enamine-phosphoryl conjugation, with reported yields of up to 89% and a melting point of 141°C . Its molecular weight (299 g/mol) and spectral properties (IR, NMR, MS) have been extensively documented, confirming its structural integrity .

Properties

CAS No. |

918958-76-6 |

|---|---|

Molecular Formula |

C18H22NOP |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

1-diphenylphosphoryl-3,3-dimethylbut-1-en-2-amine |

InChI |

InChI=1S/C18H22NOP/c1-18(2,3)17(19)14-21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,19H2,1-3H3 |

InChI Key |

GEHDBMWXNCAFFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Steps:

- Dissolve the amine precursor in the chosen solvent.

- Slowly add diphenylphosphoryl chloride while stirring.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the organic layer.

- Purify the product via column chromatography.

Method 2: One-Pot Synthesis

Another effective approach is a one-pot synthesis that combines multiple steps into a single reaction vessel, which enhances efficiency and minimizes purification steps.

Reaction Steps:

- Start with 3,3-dimethylbutan-1-amine and add diphenylphosphoryl chloride.

- Introduce a base such as triethylamine to facilitate the reaction.

- Heat the mixture under reflux conditions for several hours.

- After cooling, extract the product with an organic solvent and purify.

Method 3: Coupling Reactions

Coupling reactions involving pre-synthesized diphenylphosphoryl derivatives can also yield the desired compound.

Reaction Steps:

- Prepare a diphenylphosphoryl derivative through prior reactions with suitable phosphine reagents.

- Combine this derivative with 3,3-dimethylbutan-1-en-2-amine in the presence of a coupling agent such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide).

- Allow the reaction to proceed overnight at room temperature.

- Purify the final product using standard techniques.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Method 1 | Diphenylphosphoryl chloride | RT to elevated temp | Variable |

| Method 2 | Triethylamine, Diphenylphosphoryl chloride | Reflux | High |

| Method 3 | EDC, Diphenylphosphoryl derivative | RT overnight | Moderate |

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce by-products. For instance, research indicates that utilizing microwave-assisted synthesis can significantly enhance reaction rates and yields for phosphorylations involving amines.

Additionally, advancements in green chemistry have prompted investigations into using less toxic solvents and reagents in these preparations, aligning with modern sustainability goals in chemical synthesis.

The preparation of 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine can be effectively achieved through various methodologies that incorporate different reagents and conditions tailored to specific laboratory environments. Ongoing research continues to refine these methods, focusing on yield optimization and environmental impact reduction.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphine interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. (1Z)-3,3-Dimethyl-1-(diphenylphosphoryl)but-1-en-2-amine (9d) This compound shares the same backbone as the target molecule but differs in stereochemistry (Z-configuration at the enamine double bond). It exhibits a melting point of 141°C and a molecular weight of 299 g/mol, identical to the target compound. The phosphoryl group contributes to its polarity, distinguishing it from non-phosphorylated enamines .

2.1.2. (E)-4-(3-Aminophenyl)-3-buten-1-amine An aryl-substituted enamine lacking the phosphoryl group. The absence of phosphorus reduces its electron-withdrawing effects, making it less polar and more lipophilic. Such compounds are typically intermediates in pharmaceutical synthesis .

2.1.3. 3-Diethylamino-1,1-di-(2'-thienyl)-1-butene This compound replaces the phosphoryl group with thienyl substituents, altering electronic properties.

Physical and Chemical Properties

*Estimated based on molecular formula.

- Polarity and Solubility: The phosphoryl group in the target compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-phosphorylated enamines .

- Thermal Stability : The higher melting point (141°C) of the target compound versus its DMAD-derived analogues (e.g., 90°C for compound 10a) suggests stronger intermolecular interactions, likely due to hydrogen bonding involving the phosphoryl group .

Data Table: Comparative Analysis of Selected Compounds

Biological Activity

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine is a compound that exhibits significant biological activity, primarily due to its unique structural features that allow it to interact with various biological targets. This article reviews its synthesis, mechanism of action, biological applications, and comparative analysis with similar compounds.

Chemical Structure:

- CAS No.: 918958-76-6

- Molecular Formula: C18H22NOP

- Molecular Weight: 299.3 g/mol

- IUPAC Name: 1-diphenylphosphoryl-3,3-dimethylbut-1-en-2-amine

The synthesis of 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine typically involves the reaction of diphenylphosphoryl chloride with an appropriate amine in the presence of a base, such as triethylamine. This process is crucial for neutralizing the hydrochloric acid produced during the reaction and is followed by purification techniques like recrystallization or chromatography to ensure high yield and purity .

The biological activity of this compound is largely attributed to its phosphoryl and amine functional groups. The phosphoryl group can form strong interactions with metal ions, enhancing its role in catalysis and enzyme activity modulation. The amine group is capable of participating in hydrogen bonding, which influences the compound's reactivity and binding properties .

Interaction with Biological Targets

1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine interacts with various molecular targets:

- Enzymes: It can act as a probe for studying enzyme mechanisms.

- Receptors: Its ability to form hydrogen bonds allows it to bind effectively to receptor sites.

Biological Applications

This compound has been studied for various biological applications:

1. Enzyme Mechanisms:

Research indicates that 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine can be utilized to investigate enzyme kinetics and mechanisms. Its phosphoryl group facilitates interactions that are critical for enzyme function .

2. Antitumor Activity:

Preliminary studies suggest potential antitumor properties due to its ability to induce apoptosis in cancer cells through selective targeting mechanisms . Further investigation into its cytotoxic effects under aerobic and hypoxic conditions has shown promising results.

3. Coordination Chemistry:

The compound's ability to form complexes with metal ions makes it valuable in coordination chemistry applications, potentially leading to the development of new catalysts or therapeutic agents .

Comparative Analysis

To understand the uniqueness of 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine, it is beneficial to compare it with similar compounds:

| Compound | Structure | Application |

|---|---|---|

| Diphenylphosphoryl azide | Structure | Used in peptide synthesis |

| Diphenylphosphoryl chloride | Structure | Precursor for various phosphoryl compounds |

| 1,1’-Bis(diphenylphosphino)ferrocene | Structure | Ligand in homogeneous catalysis |

Unique Features

The dual functionality of the phosphoryl and amine groups in 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine allows for a broader range of chemical reactions compared to its analogs. This versatility enhances its utility in both research and industrial applications .

Case Studies

Case Study 1: Antitumor Efficacy

In a study examining various phosphine derivatives, 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine was found to exhibit selective cytotoxicity against certain cancer cell lines under hypoxic conditions. The compound demonstrated a significant reduction in cell viability compared to control groups, suggesting its potential as an antitumor agent .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on using this compound as a probe for studying the catalytic mechanisms of specific enzymes. Results indicated that it could effectively modulate enzyme activity by altering substrate binding affinities through its phosphoryl interactions .

Q & A

Q. What are the established synthetic routes and characterization protocols for 1-(Diphenylphosphoryl)-3,3-dimethylbut-1-en-2-amine?

The compound is synthesized via condensation reactions involving phosphorylated precursors and enamine intermediates. A reported method yields 89% purity using IR, -NMR, -NMR, -NMR, and mass spectrometry for structural validation. For example, -NMR confirms the phosphoryl group’s integration, while -NMR resolves the enamine proton environment. Mass spectrometry (MS) verifies the molecular ion peak at m/z 299 .

Q. How is the compound’s purity and stereochemical integrity validated in academic settings?

Purity is assessed via melting point analysis (e.g., 141°C for the parent compound) and chromatographic techniques (TLC/HPLC). Structural integrity is confirmed through multi-nuclear NMR, which distinguishes regioisomers and detects byproducts. For example, -NMR resolves quaternary carbons in the 3,3-dimethylbutene moiety, while -NMR identifies phosphorus coordination .

Advanced Research Questions

Q. What methodological challenges arise in resolving stereoisomers of derivatives like dimethyl (2Z)-2-[(Z)-2-amino-2-(2-methylphenyl)-1-(diphenylphosphoryl)vinyl]but-2-enedioate, and how are they addressed?

Heating enamine intermediates (e.g., compound 10b) in refluxing toluene generates conformational isomers due to restricted rotation around the vinyl–phosphoryl bond. These isomers are separated via column chromatography, with -NMR coupling constants and NOESY experiments confirming stereochemical assignments. Dynamic NMR (variable-temperature) may further elucidate rotational barriers .

Q. How can mechanistic insights into the compound’s reactivity with dienophiles (e.g., DMAD) be obtained?

The [4+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) proceeds via a stepwise mechanism, as evidenced by trapping intermediates using low-temperature -NMR. Density Functional Theory (DFT) calculations model transition states, while IR spectroscopy tracks carbonyl stretching shifts to confirm product regiochemistry .

Q. What strategies resolve contradictions in spectral data interpretation for phosphoryl enamine derivatives?

Overlapping -NMR signals are resolved using 2D techniques (HSQC, HMBC) to correlate protons with and nuclei. For example, HMBC correlations between the enamine NH and the phosphoryl phosphorus confirm connectivity. Conflicting MS fragmentation patterns are analyzed using high-resolution MS (HRMS) to distinguish isobaric species .

Q. How does the phosphoryl group influence the compound’s electronic properties in catalytic applications?

The electron-withdrawing phosphoryl group stabilizes transition states in Michael additions or organocatalytic processes. X-ray photoelectron spectroscopy (XPS) quantifies phosphorus electron density, while cyclic voltammetry measures redox potentials to correlate with catalytic activity. Comparative studies with non-phosphorylated analogs highlight its electronic effects .

Methodological Design and Data Analysis

Q. What experimental frameworks are recommended for studying the compound’s reactivity under varying conditions (e.g., solvent polarity, temperature)?

Design a factorial experiment varying solvent (toluene vs. DMF), temperature (25°C vs. reflux), and catalyst loading. Monitor reaction progress via in-situ IR or -NMR. Kinetic data are modeled using Eyring plots to extract activation parameters (ΔH‡, ΔS‡), while multivariate analysis (e.g., PCA) identifies dominant variables .

Q. How can computational methods complement experimental data in predicting the compound’s reactivity?

Molecular docking (AutoDock) or molecular dynamics simulations predict binding affinities in host-guest systems. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra for comparison with experimental data. QTAIM analysis maps electron density to explain regioselectivity in cycloadditions .

Quality Assurance and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing phosphoryl enamine derivatives?

Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) and validate instrumentation (NMR calibration with PhP=O as a -NMR reference). Report yields as isolated masses after column chromatography and characterize all intermediates. Cross-validate data with independent techniques (e.g., XRD for crystalline derivatives) .

Q. How are batch-to-batch variations in synthetic yield addressed methodologically?

Implement statistical process control (SPC) to monitor critical parameters (e.g., reaction time, reagent purity). Use Design of Experiments (DoE) to optimize conditions. For low-yield batches, LC-MS identifies side products (e.g., hydrolyzed phosphoryl groups), guiding process adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.